(R)-(2-fluorophenyl)(phenyl)methanol

Asymmetric catalysis Enantioselective reduction Benzhydrol synthesis

(R)-(2-Fluorophenyl)(phenyl)methanol, also referred to as (R)-2-fluorobenzhydrol, is an enantiomerically enriched chiral diarylmethanol building block belonging to the benzhydrol class. The compound features a stereogenic carbinol center bearing a 2-fluorophenyl ring and an unsubstituted phenyl ring.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 362-54-9
Cat. No. B3424635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-fluorophenyl)(phenyl)methanol
CAS362-54-9
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2F)O
InChIInChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1
InChIKeyHFVMEOPYDLEHBR-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(2-Fluorophenyl)(phenyl)methanol (CAS 362-54-9) Procurement Guide: Chiral Benzhydrol for Asymmetric Synthesis


(R)-(2-Fluorophenyl)(phenyl)methanol, also referred to as (R)-2-fluorobenzhydrol, is an enantiomerically enriched chiral diarylmethanol building block belonging to the benzhydrol class. The compound features a stereogenic carbinol center bearing a 2-fluorophenyl ring and an unsubstituted phenyl ring. While CAS 362-54-9 formally denotes the racemic mixture [1], the (R)-enantiomer (CAS 143880-81-3) [2] is the optically active form of primary interest for asymmetric synthesis and medicinal chemistry applications, where its defined absolute configuration is essential for downstream stereochemical control [3]. The ortho-fluorine substituent confers distinct electronic and steric properties that critically differentiate this compound from its meta-fluoro, para-fluoro, and other ortho-halogen analogues.

Why In-Class Benzhydrol Substitution Is Inadmissible for (R)-(2-Fluorophenyl)(phenyl)methanol Procurement


The benzhydrol scaffold tolerates diverse substitution patterns, yet the position and identity of the aryl substituent profoundly determine enantioselective synthetic outcomes. Substituting the ortho-fluorine with para-fluoro, meta-fluoro, chloro, bromo, or iodo analogues leads to a catastrophic erosion or complete loss of enantioselectivity in catalytic asymmetric reductions [1]. Furthermore, the (S)-enantiomer (CAS 146324-43-8) cannot substitute for the (R)-enantiomer in stereospecific applications, as opposite absolute configuration inverts chiral recognition at biological targets . These substitution effects are not incremental but dichotomous—racemic product versus highly enantioenriched product—making generic replacement scientifically unsound. The quantitative evidence below demonstrates precisely why procurement specifications must mandate the (R)-(2-fluorophenyl)(phenyl)methanol configuration and substitution pattern.

Quantitative Differentiation Evidence for (R)-(2-Fluorophenyl)(phenyl)methanol Selection


Ortho-Fluorine vs. Para-Fluorine and Meta-Fluorine Enantioselectivity in Cobalt-Catalyzed Asymmetric Borohydride Reduction

In a direct head-to-head comparison under identical catalytic conditions, ortho-fluorinated benzophenone (the prochiral precursor to the target compound) achieved 81% enantiomeric excess (ee), whereas para-fluorinated benzophenone yielded only 14% ee and meta-fluorinated benzophenone produced entirely racemic product (0% ee) [1]. This demonstrates that only the ortho-fluorine substitution pattern enables chirality transfer during reduction, establishing a unique synthetic advantage for the 2-fluorobenzhydrol scaffold over its 3-fluoro and 4-fluoro isomers.

Asymmetric catalysis Enantioselective reduction Benzhydrol synthesis

Ortho-Fluorine vs. Ortho-Chlorine/Bromine/Iodine Enantioselectivity Discrimination in the Same Catalytic System

Within the identical cobalt(II)-catalyzed borohydride reduction system, the ortho-fluorine substituent (81% ee) outperformed ortho-chlorine (15% ee), ortho-bromine (17% ee), and ortho-iodine (9% ee) by margins exceeding 60 percentage points [1]. This establishes that the fluorine atom's unique combination of high electronegativity and small van der Waals radius provides a stereoelectronic effect not achievable with heavier halogens, directly attributable to chelation between the ortho-fluorine and the carbonyl oxygen during the enantiodetermining step.

Halogen effect Enantioselective catalysis Structure-selectivity relationship

Lipase-Mediated Kinetic Resolution: Ortho-Fluorine Discrimination by Candida cylindracea Lipase

In an enzymatic kinetic resolution study probing the steric influence of aryl fluorine atoms, a single fluorine in the ortho position of a benzhydrol acetate substrate enabled a small but significant enantiomeric discrimination (approximately 10% ee) by Candida cylindracea lipase, whereas increasing the number of fluorine substituents to pentafluoroaryl substitution improved resolution to 86% ee at 35% conversion [1]. This demonstrates that the ortho-fluorine atom, by virtue of its proximity to the reaction centre, provides a steric handle for enzymatic chiral recognition that is absent in non-fluorinated or remotely fluorinated analogues.

Biocatalysis Enzymatic resolution Fluorine steric effect

KRED Enzyme-Catalyzed Reduction: Ortho-Substitution Requirement Distinguishes Chemical vs. Biocatalytic Approaches

A systematic study of ketoreductase (KRED)-catalyzed asymmetric reduction of diaryl ketones demonstrated that, unlike conventional chemical catalysts which require ortho-substitution or high electronic dissymmetry for enantiodiscrimination, KRED enzymes achieve >90% yield and up to >99% ee across a broad range of ortho, meta, and para-substituted benzophenones . This means that while chemical asymmetric reduction of ortho-fluorinated benzophenone uniquely delivers 81% ee as shown above, the ortho-fluorine substitution pattern is not mandatory for biocatalytic routes—thereby establishing the target compound as a benchmark substrate for comparing chemical versus enzymatic reduction methodologies.

Ketoreductase Diaryl ketone reduction Biocatalysis

Physicochemical Differentiation: Melting Point, Density, and LogP of 2-Fluorobenzhydrol vs. 4-Fluorobenzhydrol

The racemic 2-fluorobenzhydrol (CAS 362-54-9) exhibits a melting point of 41–42°C , contrasting with the generally higher melting points reported for 4-fluorobenzhydrol analogues. The computed LogP for 2-fluorobenzhydrol is 2.8 [1], whereas the 4-fluoro isomer is reported with a higher LogP of approximately 3.1 (computed XLogP3-AA) [2]. This lower lipophilicity of the ortho-fluoro isomer is attributed to intramolecular C–H⋯F interactions that reduce the effective hydrophobicity of the fluorine atom, a phenomenon demonstrated in ortho-fluorinated benzyl alcohol derivatives [3]. These differences in melting behaviour and partition coefficient are relevant for purification strategy, formulation compatibility, and biological membrane permeability considerations.

Physicochemical properties Solid-state characterization Lipophilicity

Procurement-Relevant Application Scenarios for (R)-(2-Fluorophenyl)(phenyl)methanol


Asymmetric Synthesis of Chiral Benzhydrol Pharmaceutical Intermediates via Catalytic Borohydride Reduction

When a synthetic route requires enantioselective reduction of an ortho-fluorinated benzophenone to generate a chiral diarylmethanol intermediate, (R)-(2-fluorophenyl)(phenyl)methanol is the product of choice. The ortho-fluorine substituent uniquely enables 81% ee under mild cobalt(II)-catalyzed borohydride conditions, compared to near-racemic outcomes (0–17% ee) for all other halogen substitution patterns tested [1]. This makes the compound a critical intermediate for antihistaminic, anticholinergic, and antidepressant pharmacophores that incorporate the chiral diarylmethanol motif.

Enzymatic Resolution Process Development Using Candida cylindracea Lipase

For laboratories developing biocatalytic kinetic resolution protocols, (R)-(2-fluorophenyl)(phenyl)methanol serves as a validated substrate for Candida cylindracea lipase screening. The ortho-fluorine atom provides a quantifiable steric discrimination handle, yielding measurable enantiomeric enrichment (~10% ee baseline resolution per single fluorine) that can be amplified through iterative resolution or engineering of the biocatalyst [2]. This established baseline enables systematic optimization of resolution conditions.

Benchmark Substrate for Chemical vs. Enzymatic Reduction Methodology Comparison

The ortho-fluorinated benzophenone/benzhydrol pair serves as a diagnostic benchmark for comparing chemical and enzymatic reduction approaches. Chemical methods show strong ortho-fluorine dependence (81% ee) while ketoreductase (KRED) enzymes achieve >99% ee independent of substitution pattern [1]. This differential behaviour makes the compound valuable for process chemists evaluating whether to invest in chemocatalytic or biocatalytic routes for chiral alcohol production.

Chiral Building Block for Diarylalkylamine APIs and CNS-Targeted Drug Candidates

Chiral diarylmethanols are core structural elements of numerous Central Nervous System (CNS)-active drugs including antihistamines (neobenodine, carbinoxamine), antimuscarinics (orphenadrine), and antidepressants [1]. The (R)-(2-fluorophenyl)(phenyl)methanol scaffold, with its defined absolute configuration and ortho-fluorine-induced electronic modulation (LogP 2.8 vs. 3.1 for para isomer) [3], provides a differentiated starting material for medicinal chemistry programs targeting improved blood-brain barrier penetration or altered metabolic stability profiles compared to non-fluorinated or para-fluorinated analogues.

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